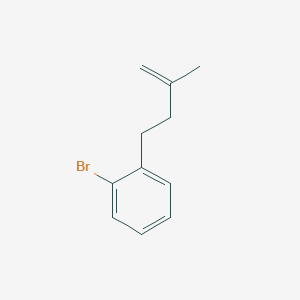
4-(2-Bromophenyl)-2-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2-Bromophenyl)-2-methyl-1-butene" is a brominated organic molecule that is of interest in various chemical syntheses and structural studies. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated compounds and their properties, which can be useful for understanding the behavior and characteristics of "4-(2-Bromophenyl)-2-methyl-1-butene".
Synthesis Analysis
The synthesis of brominated organic compounds can be complex, involving multiple steps and reagents. For instance, the synthesis of (Z)-1-bromo-2-methyl-1-butene was achieved through a Wittig-Horner reaction, which is a common method for forming carbon-carbon double bonds in organic chemistry . This method could potentially be adapted for the synthesis of "4-(2-Bromophenyl)-2-methyl-1-butene" by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of brominated compounds can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 1,4-Bis(p-bromophenoxy) butane was determined using single-crystal X-ray analysis, revealing a gauche-trans-gauche conformation of the methylene chain . Similarly, the structure of other brominated compounds, such as 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was characterized by X-ray crystallography, showing a non-planar butadiene unit . These studies suggest that "4-(2-Bromophenyl)-2-methyl-1-butene" could also exhibit interesting conformational characteristics that could be elucidated through similar structural analyses.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. For instance, 1-bromo-3-buten-2-one has been investigated as a building block in organic synthesis, undergoing reactions such as reduction, amination, and Michael addition . These reactions highlight the reactivity of brominated alkenes, which could be relevant for "4-(2-Bromophenyl)-2-methyl-1-butene" in forming new compounds or as intermediates in synthetic pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For example, the crystal structure of 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate is stabilized by intermolecular hydrogen bonds and π-π interactions . These interactions can affect the melting point, solubility, and other physical properties. Similarly, "4-(2-Bromophenyl)-2-methyl-1-butene" may also exhibit specific physical and chemical properties that could be predicted based on its molecular structure and interactions.
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
4-(2-Bromophenyl)-2-methyl-1-butene and its derivatives are primarily involved in chemical reactions and synthesis processes. The molecule's reactivity with π-bonds and its participation in stereo-specific addition reactions have been a subject of interest. For instance, the interaction between disilyne RSi≡SiR and cis- and trans-butenes produces cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes. These reactions are significant as they proceed in a stereospecific manner, indicating potential applications in creating specific molecular structures (Kinjo et al., 2007).
Photodissociation and Radical Behavior
The photodissociation of 2-bromo-1-butene and the behavior of resulting 1-buten-2-yl radicals have been thoroughly studied. The dissociation channels of these radicals, especially under collisionless conditions, have been elucidated. This research provides insight into the reaction dynamics of C(4)H(7) radical isomers and the energetic onset of each dissociation channel, which is crucial for understanding the radical's behavior and potential applications in various fields (Miller et al., 2005).
Molecular Electronics
In molecular electronics, simple and readily accessible aryl bromides, such as 4-bromophenyl tert-butyl sulfide, serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecules undergo efficient synthetic transformations, indicating their potential as building blocks for advanced electronic components (Stuhr-Hansen et al., 2005).
Stereochemical Outcomes in Reactions
The stereochemical outcomes of reactions involving 4-bromoacetophenone, such as McMurry coupling, have been studied to resolve inconsistencies in earlier literature and confirm unexpected results through methods like X-ray crystallography. This research is fundamental in the field of stereochemistry and helps in predicting and controlling the outcomes of chemical reactions (Daik et al., 1998).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6H,1,7-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBPGVKOKLIVNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563972 |
Source


|
| Record name | 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130955-17-8 |
Source


|
| Record name | 1-Bromo-2-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Bromophenyl)-2-methyl-1-butene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

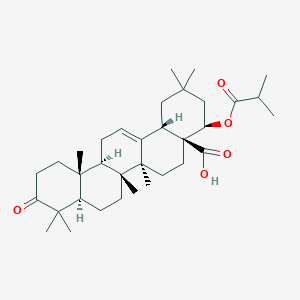
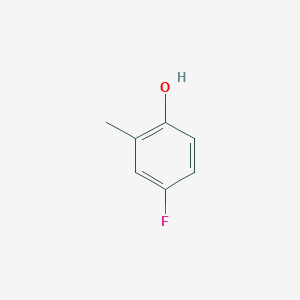
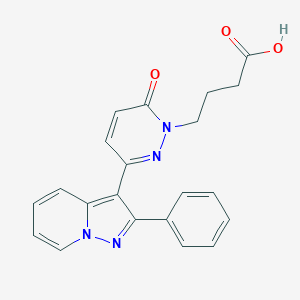
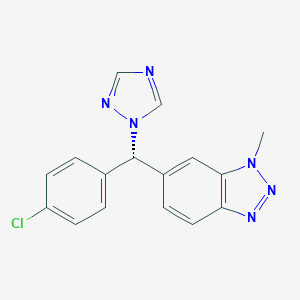

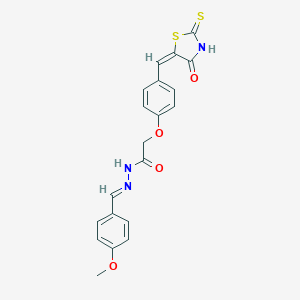
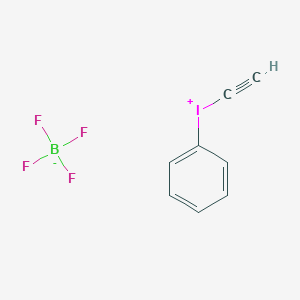
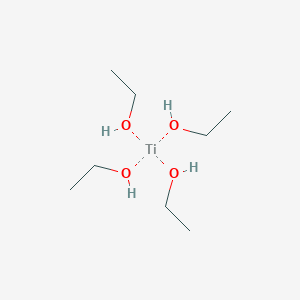
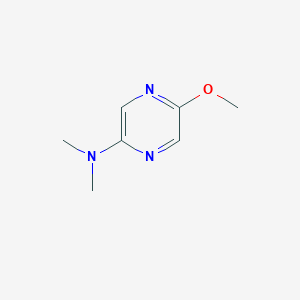

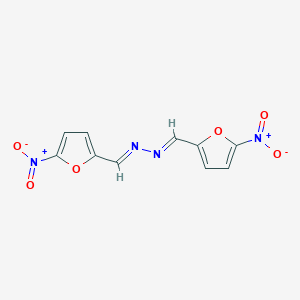

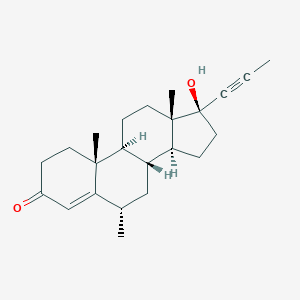
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)